molecular formula C13H12N2O2 B6262467 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1226264-92-1

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6262467
CAS RN: 1226264-92-1
M. Wt: 228.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid, or 5CPPCA, is a cyclopropyl-substituted pyrazole carboxylic acid. It is a new class of organic compounds with interesting properties that have been studied for a variety of applications.

Scientific Research Applications

5CPPCA has been studied for a variety of scientific research applications. It has been used as a ligand for metal-catalyzed reactions, such as the synthesis of polycyclic aromatic compounds. It has also been used as a catalyst for the synthesis of polymers. Additionally, it has been studied for its potential applications in the field of medicinal chemistry, as it has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5CPPCA is not yet fully understood. However, it is believed to interact with a variety of cellular targets, such as enzymes, receptors, and proteins. Additionally, it has been suggested that 5CPPCA may inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5CPPCA have been studied in several studies. It has been found to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to have antioxidant activity and to inhibit the activity of certain enzymes, such as cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

The advantages of using 5CPPCA for lab experiments include its low cost, availability, and ease of synthesis. Additionally, it has been found to have a variety of potential applications, such as in the field of medicinal chemistry. However, there are some limitations to its use in lab experiments, such as its instability in certain conditions and its potential toxicity.

Future Directions

There are a variety of potential future directions for 5CPPCA research. These include further studies of its mechanism of action, as well as its potential applications in the field of medicinal chemistry. Additionally, further studies of its biochemical and physiological effects could lead to the development of new drugs or treatments. Additionally, further research could be conducted on its potential toxicity and its potential to interact with other drugs. Finally, further research could be conducted on its potential applications in the field of polymer synthesis.

Synthesis Methods

The synthesis of 5CPPCA has been studied in several studies. One synthesis method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with cyclopropyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields a cyclopropyl-substituted pyrazole carboxylic acid, which is 5CPPCA. The reaction is shown in the following equation:
1-phenyl-1H-pyrazole-3-carboxylic acid + cyclopropyl bromide + base → 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves the cyclization of a substituted hydrazine with an alpha,beta-unsaturated carboxylic acid. The cyclopropyl group is introduced through a cyclopropanation reaction.", "Starting Materials": [ "Phenylhydrazine", "Cyclopropylcarboxylic acid", "Acetic anhydride", "Sodium acetate", "Benzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Phenylhydrazine is reacted with benzaldehyde in the presence of acetic anhydride and sodium acetate to form 1-phenyl-2-(phenylhydrazono)ethanone.", "1-Phenyl-2-(phenylhydrazono)ethanone is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1-phenyl-3-(1-phenylhydrazono)butan-1-one.", "1-Phenyl-3-(1-phenylhydrazono)butan-1-one is reduced with sodium borohydride in the presence of hydrochloric acid to form 1-phenyl-3-(1-phenylamino)butan-1-one.", "1-Phenyl-3-(1-phenylamino)butan-1-one is reacted with sodium nitrite and sulfuric acid to form 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid.", "The final product is isolated and purified using standard techniques such as recrystallization and column chromatography." ] }

CAS RN

1226264-92-1

Product Name

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C13H12N2O2

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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